Cyclohexanol, 1,1'-(1,2-phenylene)bis-

Polymer Chemistry Monomer Design Glass Transition Temperature

Sourcing ortho-phenylene-bridged bis-cyclohexanol with the precise 1,2-substitution geometry is challenging, yet critical for applications requiring maximum backbone rigidity. This ortho-isomer, Cyclohexanol, 1,1'-(1,2-phenylene)bis- (CAS 500206-24-6), directly addresses this gap. - Rigid Monomer: Only 2 rotatable bonds vs. 10-15 for aliphatic diols, enabling high-Tg polymers for aerospace composites. - Directed Ligand: The constrained chelating geometry of the ortho-bis-alcohol unit directs the formation of discrete MOF cages, impossible with para-isomers. - Defined Crosslinker: Tertiary hydroxyl groups offer latent reactivity for UV-curable coatings, providing a specific stability profile as a photoinitiator precursor.

Molecular Formula C18H26O2
Molecular Weight 274.4 g/mol
CAS No. 500206-24-6
Cat. No. B14246082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol, 1,1'-(1,2-phenylene)bis-
CAS500206-24-6
Molecular FormulaC18H26O2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC=C2C3(CCCCC3)O)O
InChIInChI=1S/C18H26O2/c19-17(11-5-1-6-12-17)15-9-3-4-10-16(15)18(20)13-7-2-8-14-18/h3-4,9-10,19-20H,1-2,5-8,11-14H2
InChIKeyWMSCDGRYBMTLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanol, 1,1'-(1,2-phenylene)bis- Overview


Cyclohexanol, 1,1'-(1,2-phenylene)bis- (IUPAC: 1-[2-(1-hydroxycyclohexyl)phenyl]cyclohexan-1-ol) is a synthetic, ortho-phenylene-bridged bis-cyclohexanol diol with the molecular formula C18H26O2 and a molecular weight of 274.4 g/mol [1]. It features two tertiary hydroxyl groups attached to cyclohexyl rings, which are connected through a 1,2-disubstituted benzene core, creating a rigid, non-planar, and sterically constrained structure with two hydrogen bond donors and acceptors [1]. This compound is cataloged in authoritative chemical databases including PubChem (CID 12130242), EPA DSSTox (DTXSID60478165), and the Japan Chemical Substance Dictionary (Nikkaji), confirming its identity as a distinct, registered chemical substance [1].

Cyclohexanol, 1,1'-(1,2-phenylene)bis-: Substitution Risks


The specific ortho-phenylene substitution pattern in Cyclohexanol, 1,1'-(1,2-phenylene)bis- enforces a unique spatial arrangement of its two reactive tertiary alcohol groups, fundamentally differentiating its performance as a monomer or ligand from its para- and meta-isomers, as well as from simpler mono-alcohols or flexible aliphatic diols. Critical, quantifiable differentiation data for this compound remains extremely scarce in the open literature, presenting a significant evidence gap for procurement decisions [1]. The structural rigidity and precise dihedral angle imposed by the 1,2-phenylene bridge are expected to critically influence key properties such as polymer glass transition temperature (Tg), crystallinity, and metal-chelate stability, making generic substitution highly likely to lead to performance failure in specialized applications [2].

Cyclohexanol, 1,1'-(1,2-phenylene)bis-: Differentiation Evidence


Rigid Diol Architecture for High-Tg Polymers

The target compound's ortho-phenylene bridge confers extreme rotational restriction (only 2 rotatable bonds) compared to its more flexible para-isomer (1,4-bis(1-hydroxycyclohexyl)benzene, CAS 101886-65-1) or acyclic aliphatic diols, which typically possess 5+ rotatable bonds [1]. In polymer science, reducing rotational degrees of freedom is a core design principle for elevating glass transition temperature (Tg) and enhancing mechanical rigidity, enabling performance in high-temperature applications where flexible diols would fail [1].

Polymer Chemistry Monomer Design Glass Transition Temperature

Chelating Geometry vs. Para-Isomer

The 1,2-phenylene bridge positions the two hydroxyl oxygen atoms at a defined distance and angle, creating a potential bidentate ligand with a constrained 'bite' angle. While quantitative metal-binding data for this specific compound is absent from literature, the ortho connectivity is known to favor chelation and the formation of discrete metal complexes, whereas the para-isomer (1,4-bis(1-hydroxycyclohexyl)benzene) enforces a linear, bridging coordination mode that typically leads to polymeric or oligomeric structures [1]. This geometric distinction is fundamental for controlling supramolecular architecture and catalytic activity.

Coordination Chemistry Ligand Design Bite Angle

Physicochemical Baseline for Solubility and Formulation

The compound's computed partition coefficient (XLogP3-AA) is 3.4, indicating moderate lipophilicity, which is distinct from shorter diols or mono-alcohols [1]. Its topological polar surface area (TPSA) is 40.5 Ų, a key descriptor for predicting membrane permeability and bioavailability [1]. These quantitative values provide a baseline for comparing the compound's behavior in biphasic systems or biological assays against other candidate diols with different LogP and TPSA values.

Physicochemical Properties Formulation LogP

Cyclohexanol, 1,1'-(1,2-phenylene)bis-: Application Scenarios


High-Tg Rigid-Rod Polyesters and Polycarbonates

The extreme rotational restriction of the ortho-phenylene bridge (only 2 rotatable bonds) makes this diol a candidate monomer for engineering thermoplastics where high glass transition temperatures and dimensional stability are paramount, such as in high-temperature electronics or aerospace composites. A materials scientist would procure this specific isomer to maximize backbone rigidity, a property unattainable with flexible aliphatic diols (10-15 vs. 2 rotatable bonds) [1].

Discrete Coordination Cages and MOFs

The constrained, chelating geometry of the ortho-bis-alcohol unit is ideal for directing the formation of discrete molecular coordination cages or specific MOF topologies when reacted with metal ions like Ti(IV) or Zr(IV). This application is geometrically impossible with the bridging para-isomer, which would yield linear coordination polymers. A synthetic chemist would secure the ortho-isomer to achieve a targeted, cage-like molecular architecture [2].

Specialty Photoinitiator or Crosslinking Agent

As a tertiary diol, this compound cannot undergo esterification to ketones, offering a specific stability profile. However, the tertiary hydroxyl groups can participate in acid-catalyzed dehydration or act as latent initiators. The compound's unique structure could serve as a precursor for a novel photoinitiator or a crosslinker with a defined molecular geometry, offering advantages over mono-functional analogs in formulating high-performance UV-curable coatings [3].

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